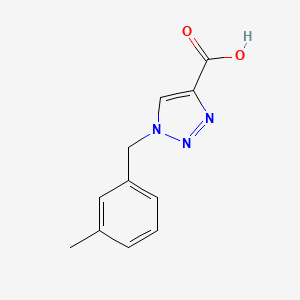

1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-3-2-4-9(5-8)6-14-7-10(11(15)16)12-13-14/h2-5,7H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVOMOLETAXULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of 1-substituted-4,5-dibromo-1H-1,2,3-triazole Intermediate

- Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in a mixed solvent system such as THF/methyltetrahydrofuran (METHF).

- Cool the solution to between −78 °C and 0 °C.

- Add a Grignard reagent, specifically isopropylmagnesium chloride , in a mole ratio of 0.8–1.5 relative to the dibromo compound.

- Stir the mixture for 0.5–2 hours to allow reaction.

- Quench with hydrochloric acid (mole ratio 1:1–20).

- Extract the product with organic solvents, dry over anhydrous magnesium sulfate or sodium sulfate, filter, concentrate under reduced pressure at 40–50 °C.

- Cool the concentrate to −5 °C to 5 °C to induce crystallization.

- Filter and dry under vacuum at 40 °C to obtain 1-substituted-4-bromo-1H-1,2,3-triazole (intermediate III).

Step 2: Selective Methylation and Separation

- Dissolve a mixture of the target acid and the 4-bromo intermediate in a mixed solvent such as THF/METHF and DMF/dimethylacetamide (DMAc) with volume ratios from 1–99% to 99–1%.

- Add an inorganic or organic base (alkali) and methyl iodide.

- React at 0 °C to 80 °C for 5–48 hours.

- This step selectively methylates the 4-bromo intermediate to its methyl ester, leaving the acid unreacted.

- Separate the methyl ester and acid by phase extraction and crystallization.

- Dry and isolate the pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (target compound).

Reaction Conditions and Reagent Ratios

| Parameter | Range/Value | Notes |

|---|---|---|

| Solvent for dibromo intermediate | THF/METHF (mass-to-volume 1:2–50) | Cooling to −78 °C to 0 °C |

| Grignard reagent | Isopropylmagnesium chloride | Molar ratio 0.8–1.5 relative to dibromo |

| Quenching acid | Hydrochloric acid | Molar ratio 1:1–20 |

| Methylation solvent | THF/METHF + DMF/DMAc (1–99%:99–1%) | Temperature 0–80 °C, reaction time 5–48 h |

| Methyl iodide | Stoichiometric excess | Selective methylation of 4-bromo intermediate |

| Extraction solvent | Organic solvent (e.g., ethyl acetate) | Mass-to-volume ratio 1–20 |

| Drying agents | Anhydrous MgSO4 or Na2SO4 | For organic layer drying |

| Crystallization temperature | −5 °C to 5 °C | For acid isolation |

Advantages of the Method

- High yield and purity due to selective methylation and separation.

- Avoids use of highly toxic sodium azide and expensive propiolic acid esters.

- Reaction conditions are mild and suitable for scale-up.

- Uses common solvents and reagents.

- The process is environmentally friendlier and industrially feasible.

Alternative Synthetic Routes and Related Compounds

While the above method is specific to 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, related triazole derivatives have been synthesized via:

- Cycloaddition of aryl azides with ethyl acetoacetate to produce 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids, followed by conversion to acid chlorides and further functionalization.

- Lithiation and carboxylation of substituted triazoles using organolithium reagents and carbon dioxide, though this is more common with 1,2,4-triazoles rather than 1,2,3-triazoles.

These methods, however, are less directly applicable for the 3-methylbenzyl substituent and the specific 1,2,3-triazole-4-carboxylic acid target.

Summary Table of Preparation Method

| Step | Reaction Description | Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Formation of 1-substituted-4,5-dibromo-1,2,3-triazole | Dibromo compound + isopropylmagnesium chloride, THF/METHF, −78 °C to 0 °C | 1-substituted-4-bromo-1,2,3-triazole (III) |

| 2 | Selective methylation and separation | Methyl iodide + base, THF/METHF + DMF/DMAc, 0–80 °C, 5–48 h | 1-substituted-1,2,3-triazole-4-carboxylic acid (target) |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

- Oxidation of the methyl group yields 1-(3-carboxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

- Reduction of the carboxylic acid group yields 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-methanol.

- Substitution reactions yield various substituted triazole derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that triazole derivatives exhibit antimicrobial activity against various pathogens. The presence of the carboxylic acid group enhances solubility and bioactivity. Studies have shown that compounds similar to 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents .

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. The compound may influence cancer cell proliferation and apoptosis through various mechanisms, including inhibition of specific enzymes involved in tumor growth. Preliminary studies suggest that it may be effective against certain cancer cell lines, although further research is required to elucidate these effects fully .

Applications in Medicinal Chemistry

Drug Design

The unique structure of 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid allows it to act as a versatile building block in drug synthesis. Its ability to form stable complexes with metal ions positions it as a potential candidate for developing metal-based drugs . Additionally, the triazole moiety is known to enhance the pharmacokinetic properties of drugs.

Bioconjugation

The carboxylic acid functionality provides a reactive site for bioconjugation with biomolecules such as proteins or peptides. This can facilitate the development of targeted drug delivery systems where the triazole compound is linked to therapeutic agents or imaging probes .

Agricultural Applications

Pesticide Development

Due to its biological activity against plant pathogens, 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has potential as an active ingredient in fungicides or herbicides. Its efficacy against specific fungal strains could lead to the development of new agricultural products aimed at protecting crops from diseases .

Materials Science Applications

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into polymer composites containing 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is ongoing, focusing on applications in coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical behavior of triazole-4-carboxylic acids is heavily influenced by substituents at the N1 and C5 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole-4-Carboxylic Acid Derivatives

Physicochemical Properties

- Tautomerism : The 5-formyl derivative exhibits ring-chain tautomerism, with the open-chain carboxylic acid form dominating in solution. Heating induces decarboxylation, a common trait in triazole-4-carboxylic acids .

- Thermal Stability : Decomposition at 175°C aligns with decarboxylation trends observed in similar compounds .

- Crystallography: X-ray data reveal intramolecular H-bonds and conformational angles (e.g., 60° between amine and acid groups in 1-(2-aminophenyl)- derivative) critical for stability .

Biological Activity

1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1338663-57-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its versatility in medicinal chemistry, particularly as a scaffold for drug design.

The molecular formula of 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is , with a molecular weight of approximately 217.22 g/mol. The structure includes a triazole moiety and a carboxylic acid functional group, which may contribute to its biological activity through various mechanisms.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The triazole ring can participate in hydrogen bonding and π-π stacking interactions with enzymes or receptors, potentially modulating their activity. This interaction is crucial for its role as an enzyme inhibitor or ligand in biochemical assays.

Antimicrobial Activity

Research indicates that 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Properties

This compound has also been investigated for its anticancer effects. Studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. For instance, derivatives of triazole compounds have shown promising results in enhancing AChE inhibition compared to standard drugs .

Comparative Analysis

To better understand the biological activity of 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, it is useful to compare it with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | Lacks the methyl group | Moderate AChE inhibition |

| 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid | Different methyl positioning | Enhanced BuChE inhibition |

| 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | Absence of benzyl group | Lower solubility and reduced interaction |

This comparison highlights how structural variations influence the biological properties and efficacy of triazole derivatives.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

- Synthesis and Antimicrobial Evaluation : A study synthesized 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid and tested it against common pathogens. Results showed significant inhibition zones indicating strong antimicrobial activity .

- Anticancer Activity Assessment : Another investigation focused on its effects on human cancer cell lines. The results indicated that the compound induced apoptosis at micromolar concentrations, demonstrating its potential as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction efficiency be optimized?

The synthesis typically involves 1,3-dipolar cycloaddition (click chemistry) between benzyl azides and alkynes. For example, ruthenium-catalyzed reactions (e.g., using [(Tp)(PPh₃)₂Ru(N₃)]) under reflux in toluene yield triazole derivatives efficiently . Optimization strategies include:

- Catalyst selection : Transition metals (e.g., Ru, Cu) improve regioselectivity and yield.

- Reaction conditions : Solvent choice (e.g., toluene), temperature (reflux), and molar ratios (1:1.5 azide:alkyne) reduce side products.

- Purification : Silica gel chromatography with CH₂Cl₂/ether elution isolates pure products . For scale-up, continuous flow reactors and high-throughput screening enhance efficiency .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Key techniques include:

- X-ray crystallography : Resolves bond lengths (e.g., N3–C4: 1.3367 Å) and angles (e.g., C–CH₂–N: 112.13°) to confirm regiochemistry .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methylbenzyl group) and confirms ester/carboxylic acid functionalities.

- FT-IR : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations .

Q. What are the key considerations in designing a scalable synthesis protocol?

- Catalyst recycling : Heterogeneous catalysts reduce costs.

- Solvent recovery : Use low-boiling solvents (e.g., ether) for easier distillation.

- Process control : Monitor pH and temperature to minimize side reactions (e.g., over-oxidation) .

Advanced Research Questions

Q. How do substituents on the benzyl group influence the compound’s electronic properties and reactivity?

The 3-methyl group on the benzyl ring introduces steric and electronic effects:

- Steric hindrance : Reduces accessibility for nucleophilic attacks on the triazole ring.

- Electron-donating effects : Methyl groups alter electron density, affecting coordination with metals (e.g., in MOFs) and catalytic activity . Comparative studies with 2- or 4-methyl isomers reveal differences in ligand-binding affinity and reaction rates .

Q. What strategies address contradictory biological activity data in different assay systems?

- Assay standardization : Control variables like pH, solvent (DMSO vs. aqueous buffers), and cell line specificity.

- Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity .

- Computational docking : Compare binding modes in target proteins (e.g., enzymes) to explain discrepancies .

Q. How can computational chemistry predict the compound’s behavior in catalytic systems or MOFs?

- Reaction path searches : Quantum mechanics (e.g., DFT) models transition states and activation energies for triazole-metal interactions.

- Molecular dynamics : Simulates ligand stability in MOF frameworks under thermal stress .

- Electronic structure analysis : Frontier molecular orbitals (HOMO/LUMO) predict redox behavior in catalytic cycles .

Q. What role does the triazole ring play in stabilizing coordination complexes with transition metals?

The triazole’s N-donor sites enable chelation with metals (e.g., Ru, Cu), forming stable complexes. Key factors:

Q. How to analyze reaction pathways for derivatives using quantum chemical calculations?

- Transition state localization : Tools like Gaussian or ORCA identify intermediates in azide-alkyne cycloadditions.

- Energy profiling : Compare activation barriers for alternative pathways (e.g., ruthenium vs. copper catalysis) .

- Non-covalent interaction (NCI) analysis : Visualizes steric clashes or π-stacking in crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.